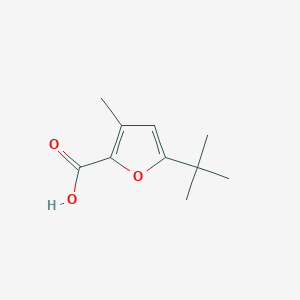

5-tert-Butyl-3-methyl-furan-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

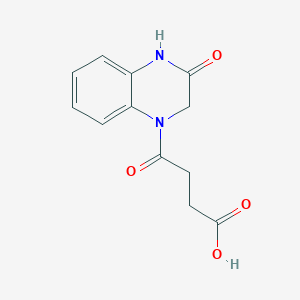

5-tert-Butyl-3-methyl-furan-2-carboxylic acid is a derivative of furan carboxylic acid, which is a significant biobased building block in the pharmaceutical and polymer industries. Although the provided papers do not directly discuss 5-tert-Butyl-3-methyl-furan-2-carboxylic acid, they provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of closely related furan carboxylic acid compounds.

Synthesis Analysis

The synthesis of furan carboxylic acid derivatives involves various methods. For instance, 5-(Tetradecyloxy)-2-furancarboxylic acid, a hypolipidemic agent, is synthesized from beta-keto esters and benzoic acids through systematic exploration of structure-activity relationships . Another method includes the oxidation of 5-hydroxymethylfurfural (HMF) to 2,5-furandicarboxylic acid (FDCA) using a catalytic system of ionic liquids and heteropoly acids, which shows high activity and selectivity . Additionally, carboxylation reactions of furoic acid into FDCA have been explored using various catalytic and stoichiometric processes, avoiding the glucose isomerization step and selectivity issues observed in HMF oxidation .

Molecular Structure Analysis

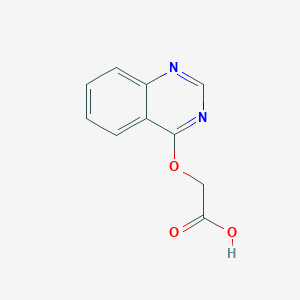

The molecular structure of furan carboxylic acid derivatives is characterized by the presence of a furan ring, which is a five-membered aromatic ring with oxygen as one of the ring atoms. The presence of substituents like tert-butyl and methyl groups can influence the reactivity and physical properties of these compounds. For example, the synthesis of 5-alkyl-2,3-dihydro-furan-2,3-diones involves cyclization of acylpyruvic acids, which leads to the formation of compounds with different substituents on the furan ring .

Chemical Reactions Analysis

Furan carboxylic acid derivatives undergo various chemical reactions. Halomethyl derivatives of furan carboxylic acids can be brominated and phosphorylated, leading to the formation of organophosphorus derivatives that react with nucleophilic agents such as secondary amines and sodium butanethiolate . Similarly, reaction products like ethyl 5-tert-butyl-4-(chloromethyl)-2-methylfuran-3-carboxylate can be selectively brominated and phosphorylated, behaving as alkylating agents or undergoing decomposition with sodium phenolate .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan carboxylic acid derivatives are influenced by their molecular structure. The presence of substituents affects their solubility, reactivity, and stability. For example, the high solubility of imidazole ionic liquids for FDCA improves the affinity of HMF and the active centers of the catalyst, protecting the furan ring from oxidative cleavage . The dual-enzyme cascade systems for the synthesis of furan carboxylic acids from HMF demonstrate controlled synthesis with high yields, indicating the potential for efficient production of these compounds .

科学的研究の応用

Synthesis of Bio-based Chemicals

5-tert-Butyl-3-methyl-furan-2-carboxylic acid serves as an intermediate in the production of bio-based chemicals, including biofuels and polymers. It is used in the synthesis of acid chloride derivatives, such as 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride (FDCA), from biomass-derived aldehydes through treatment with tert-butyl hypochlorite. These intermediates are pivotal for the manufacture of furoate ester biofuels and FDCA-based polymers, demonstrating the potential of 5-tert-Butyl-3-methyl-furan-2-carboxylic acid in sustainable chemistry and polymer industries (Dutta, Wu, & Mascal, 2015).

Intermediates in Organic Synthesis

The compound is utilized in the preparation of various organic synthesis intermediates, including bis(diethoxyphosphorylmethyl)furans. These intermediates are crucial for developing novel synthetic routes and chemicals, illustrating the compound's versatility in organic chemistry (Pevzner, 2002).

Catalysis in Furan Derivatives Synthesis

5-tert-Butyl-3-methyl-furan-2-carboxylic acid is also a key player in catalysis, serving as a substrate in reactions that form various furan derivatives. These reactions involve halomethylation and interaction with nucleophilic agents, leading to the formation of furan-based compounds with potential applications in pharmaceuticals, agrochemicals, and materials science (Pevzner, 2003).

Biocatalytic Synthesis of Furan Carboxylic Acids

In the context of green chemistry, this compound is significant for the biocatalytic synthesis of furan carboxylic acids, important building blocks in the polymer and fine chemical industries. A substrate adaptation strategy improves the catalytic performances of microbial cells for synthesizing various furan carboxylic acids, highlighting the compound's role in biotechnological applications and sustainable chemical synthesis (Wen, Zhang, Zong, & Li, 2020).

Chemical Reactivity and Stability Studies

Studies on the chemical reactivity and stability of furan derivatives, including those related to 5-tert-Butyl-3-methyl-furan-2-carboxylic acid, contribute to a deeper understanding of their potential in synthetic chemistry. For example, the investigation of carboxylation effects on furan fragmentation upon resonant electron attachment offers insights into the molecular behavior of furan derivatives under specific conditions, which is crucial for designing new materials and drugs (Zawadzki, Luxford, & Kočišek, 2020).

Safety and Hazards

5-tert-Butyl-3-methyl-furan-2-carboxylic acid is classified as Acute Tox. 4 Oral according to the GHS07 classification . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .

特性

IUPAC Name |

5-tert-butyl-3-methylfuran-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-6-5-7(10(2,3)4)13-8(6)9(11)12/h5H,1-4H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWQUKLHDVRKODH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=C1)C(C)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1306286.png)